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Compound of Interest

Compound Name: CHELEX 100

Cat. No.: B1177728 Get Quote

Welcome to the technical support center for improving DNA quality from Chelex® 100

extractions. This resource is designed for researchers, scientists, and drug development

professionals to troubleshoot and enhance their experimental outcomes. Here you will find

answers to frequently asked questions and detailed guides to overcome common challenges

encountered during the Chelex® 100 DNA extraction process.

Frequently Asked Questions (FAQs)
Q1: What is the principle behind Chelex® 100 DNA extraction?

Chelex® 100 is an ion-exchange resin composed of styrene-divinylbenzene copolymers with

paired iminodiacetate ions.[1] These ions have a high affinity for polyvalent metal ions,

particularly magnesium (Mg²⁺).[1][2] During DNA extraction, heating the sample in the

presence of Chelex® 100 lyses cells and releases DNA. The resin protects the DNA from

degradation by chelating the Mg²⁺ ions, which are essential cofactors for DNases (enzymes

that degrade DNA).[1][3] The process results in a supernatant containing primarily single-

stranded DNA suitable for downstream applications like PCR.[2][4]

Q2: Why is my DNA yield consistently low?

Several factors can contribute to low DNA yield with Chelex® 100 extraction:

Insufficient Cell Lysis: The initial heating step is critical for breaking open cells to release

DNA. Ensure the incubation temperature (typically 95-100°C) and duration are adequate for
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your sample type.[1][5]

Incomplete DNA Elution: A second heat precipitation step with fresh Chelex® solution can

significantly increase DNA yield, suggesting that a single extraction may not be sufficient to

recover all the DNA from the sample.[5][6]

Sample Type and Quantity: The amount and type of starting material will directly impact the

final DNA yield. For challenging samples like dried blood spots or very small tissue amounts,

optimizing the protocol is crucial.[1][5]

Q3: My A260/A280 and A260/A230 ratios are poor. How can I improve DNA purity?

Poor purity ratios are a common issue with the standard Chelex® 100 method, as it does not

include a purification step to remove proteins and other contaminants.[4]

A260/A280 ratio: A low ratio (<<1.8) often indicates protein contamination.

A260/A230 ratio: A low ratio (<<1.8) can indicate contamination with salts, carbohydrates, or

other organic compounds.

To improve purity, a modified protocol incorporating protein and DNA precipitation steps is

highly effective. This involves using ammonium acetate to precipitate proteins and a sodium

acetate-isopropanol mixture to precipitate the DNA.[1]

Q4: My PCR amplification is failing or inconsistent. What are the likely causes?

PCR failure is a frequent downstream problem and can be caused by:

PCR Inhibitors: The crude lysate from a Chelex® extraction can contain inhibitors such as

heme from blood, immunoglobulins, or other cellular components.[1][5][7] The Chelex® resin

itself is a potent PCR inhibitor.[4][7]

Chelex® Bead Carryover: It is critical to avoid transferring any Chelex® beads into your final

DNA solution, as they will chelate the Mg²⁺ required by the Taq polymerase in the PCR

reaction.[4][5] Centrifuging the supernatant a second time after transfer to a new tube can

help remove any residual beads.[5]
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Degraded DNA: The high temperatures used in the Chelex® method can lead to some DNA

degradation.[4] For highly degraded samples, this method may not be suitable.

Single-Stranded DNA: The DNA obtained is single-stranded, which may affect certain

downstream applications, though it is generally suitable for PCR.[4]

Q5: How should I quantify DNA extracted with Chelex® 100?

Quantifying DNA from Chelex® extractions can be challenging due to the presence of

contaminants and the single-stranded nature of the DNA.

Spectrophotometry (e.g., NanoDrop): This method can be used, but the readings may be

inflated by the presence of RNA and other contaminants that also absorb at 260 nm.[8] The

purity ratios (A260/A280 and A260/A230) are important indicators of contamination.[9]

Fluorometry (e.g., Qubit): Fluorometric methods that use DNA-specific dyes are generally

more accurate. However, many common kits are designed for double-stranded DNA.[8]

qPCR: A quantitative PCR assay targeting a known gene is a highly accurate method for

quantifying amplifiable DNA, which is often the most relevant measure for PCR-based

applications.[5][6]

Q6: Can I store DNA extracted with Chelex® 100 long-term?

Long-term storage of Chelex®-extracted DNA can be a concern. The resulting DNA is in an

unbuffered solution and is single-stranded, which may make it more susceptible to degradation,

especially with repeated freeze-thaw cycles.[2][4] For long-term storage, consider re-

suspending the purified DNA pellet (from the modified protocol) in a TE buffer.[1]

Troubleshooting Guides
Issue 1: Low DNA Yield
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Potential Cause Troubleshooting Step

Incomplete cell lysis

Increase incubation time or ensure consistent

temperature during the 95-100°C heating step.

Gentle vortexing every few minutes can also

help.[5]

Insufficient DNA elution

Perform a second heat precipitation. After

transferring the first supernatant, add fresh, pre-

heated 5% Chelex® solution to the original

sample pellet and repeat the incubation and

centrifugation steps. This can increase yield by

nearly 30%.[5][6]

Starting with minimal sample

For very small amounts of tissue (e.g., <10 mg),

a modified protocol with a final DNA precipitation

step is recommended to concentrate the DNA.

[1]

Issue 2: Poor DNA Purity (Low A260/A280 or A260/A230
Ratios)

Potential Cause Troubleshooting Step

Protein contamination

Incorporate a protein precipitation step. After the

initial Chelex® extraction, add ammonium

acetate to the supernatant to a final

concentration of 2.5 M to precipitate proteins.[1]

Salt and other organic contaminants

After protein precipitation, perform a DNA

precipitation and wash. Add sodium acetate (0.3

M final concentration) and ice-cold isopropanol

or ethanol to the supernatant to precipitate the

DNA. Wash the resulting DNA pellet with 70-

75% ice-cold ethanol to remove residual salts

and other impurities.[1]

Issue 3: PCR Inhibition or Failure
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Potential Cause Troubleshooting Step

Chelex® bead carryover

Be extremely careful when pipetting the

supernatant to avoid disturbing the Chelex®

pellet. Perform a second centrifugation step

(e.g., 3 minutes at 21,130 x g) after transferring

the supernatant to a new tube to pellet any

remaining beads.[5]

Presence of PCR inhibitors in the lysate

Use a modified protocol that includes protein

and DNA precipitation to purify the DNA away

from inhibitors.[1] Alternatively, diluting the DNA

template for the PCR reaction can sometimes

overcome the effect of inhibitors.[7]

DNA degradation

Minimize the duration of the high-temperature

incubation step as much as possible for your

sample type. Avoid repeated freeze-thaw cycles

of the extracted DNA.[4]

Quantitative Data Summary
The following tables summarize quantitative data from studies that have optimized the Chelex®

100 protocol.

Table 1: Comparison of DNA Yield between Standard and Optimized Chelex® 100 Protocols
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Protocol
Starting
Material

DNA Yield
(Absolute
Efficiency)

Fold Increase
in Yield

Reference

Standard

Chelex®
Dried Blood Spot 54% - [5][6]

Optimized

Chelex® (with

second heat

precipitation)

Dried Blood Spot 68% 1.26x [5][6]

Standard

Chelex®

Liver Tissue

(7mg)
Not specified - [1]

Modified

Chelex® (with

precipitation)

Liver Tissue

(7mg)
~1000 ng/µl

20-fold increase

in concentration
[1]

Table 2: Comparison of DNA Purity (A260/230 Ratio) Before and After Protocol Modification

Protocol
Starting
Material

A260/230 Ratio
Fold
Improvement

Reference

Standard

Chelex®
Liver Tissue ~0.3 - [1]

Modified

Chelex® (with

precipitation)

Liver Tissue ~1.92 6.3x [1]

Note: The A260/280 ratio did not show a significant difference in the cited study.[1]

Experimental Protocols
Standard Chelex® 100 DNA Extraction Protocol (from
Dried Blood Spots)

Place the sample (e.g., a punch from a dried blood spot) into a 1.5 ml microcentrifuge tube.
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Add 1 ml of a wash buffer (e.g., 0.5% Tween® 20 in PBS) and incubate overnight at 4°C.

Remove the supernatant and wash with 1 ml of fresh PBS for 30 minutes at 4°C.

Prepare a 5% (w/v) solution of Chelex® 100 in molecular-grade water and pre-heat it to

95°C.

Remove the PBS wash and add 200 µl of the pre-heated 5% Chelex® solution to the

sample.

Vortex for 30 seconds.

Incubate at 95°C for 15 minutes, with gentle vortexing every 5 minutes.

Centrifuge for 3 minutes at high speed (e.g., 21,130 x g) to pellet the Chelex® resin and

debris.

Carefully transfer the supernatant containing the DNA to a new, clean 1.5 ml tube.

To ensure no Chelex® bead carryover, centrifuge the supernatant again for 3 minutes at the

same speed.

Transfer the final supernatant to a new tube for analysis or storage.[5]

Modified Chelex® 100 Protocol for Improved Purity and
Concentration

Perform the initial Chelex® extraction (Steps 1-9 from the standard protocol above).

Protein Precipitation: To the collected supernatant, add 7.5 M ammonium acetate to a final

working concentration of 2.5 M. A precipitate should form.

Incubate on ice for 5 minutes.

Vortex for 5 seconds and then centrifuge at 12,000 rpm for 10 minutes at room temperature

to pellet the protein.

Carefully collect the clear supernatant containing the DNA.
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DNA Precipitation: Add 3 M sodium acetate to the supernatant to a final concentration of 0.3

M.

Add an equal volume of ice-cold isopropanol or two volumes of ice-cold 100% ethanol.

Vortex for 5 seconds and incubate at -20°C or -30°C for at least 4 hours (or overnight) to

precipitate the DNA.

Centrifuge at 15,000 g for 1 hour at 4°C to pellet the DNA.

Discard the supernatant and wash the DNA pellet twice with ice-cold 75% ethanol,

centrifuging at 15,000 rpm for 10 minutes at 4°C after each wash.

Air-dry the pellet and resuspend it in a suitable volume of sterile water or TE buffer.[1]

Visualizations

Sample Preparation DNA Extraction

Optional Purification Final Product

Start with Sample
(e.g., Blood, Tissue)

Wash Sample
(Optional) Add 5% Chelex® Solution Incubate at 95-100°C Centrifuge to Pellet Resin Transfer Supernatant

Protein Precipitation
(Ammonium Acetate)Modified Protocol

Crude DNA LysateStandard Protocol

DNA Precipitation
(Sodium Acetate/Ethanol) Wash DNA Pellet Resuspend Pure DNA Purified DNA

Click to download full resolution via product page

Caption: Workflow for Standard and Modified Chelex® 100 DNA Extraction.

Caption: Troubleshooting Logic for Chelex® 100 DNA Extraction Issues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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